![molecular formula C19H26N6O2S2 B2922917 1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 898436-71-0](/img/structure/B2922917.png)
1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H26N6O2S2 and its molecular weight is 434.58. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds containing thiadiazole, a core component similar to the query compound, have been synthesized through microwave-assisted methods. These compounds, including derivatives of penicillanic acid or cephalosporanic acid moieties, have demonstrated good to moderate antimicrobial activity against test microorganisms. Some also exhibited antiurease and antilipase activities, highlighting their potential in antimicrobial and enzyme inhibition applications (Başoğlu et al., 2013).
Synthesis and Biological Activity of Thiadiazolyl-Ureas
Novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have shown to act as plant growth regulators, indicating their utility in agricultural research for enhancing plant growth and development (Xin-jian et al., 2006).
MAP Kinase Inhibition
Structurally related N-pyrazole, N'-thiazole ureas have been designed as potent inhibitors of p38α MAP kinase, a protein involved in inflammatory responses and cell differentiation. This illustrates the potential use of the compound for developing new anti-inflammatory drugs (Getlik et al., 2012).
Spectroscopic and Structural Studies
Tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents have been synthesized for spectroscopic and structural studies. These compounds, including the query compound, could serve as valuable tools in chemical research for understanding molecular conformations and interactions (Iriepa & Bellanato, 2013).
Urea Derivatives: Cytokinin-like Activity
Urea derivatives, similar to the query compound, have shown cytokinin-like activity, regulating cell division and differentiation in plants. This highlights their potential application in agricultural biotechnology for crop improvement and in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives with aryl urea/thiourea groups have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, along with significant antioxidant activity. These findings suggest the compound's potential in the development of treatments for neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
properties
IUPAC Name |
1-tert-butyl-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S2/c1-19(2,3)21-16(27)20-17-22-23-18(29-17)28-13-15(26)25-11-9-24(10-12-25)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGVYIWQKLBMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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